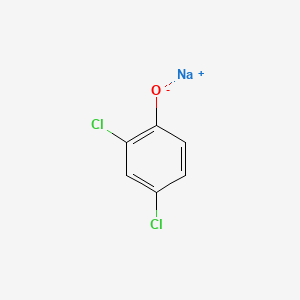
Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a chlorinated benzene derivative that is used as an intermediate in organic synthesis . This compound is known for its applications in various chemical reactions and its role in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene can be synthesized through a two-step process starting from 2-bromochlorobenzene. The first step involves the formation of 2-chlorophenylacetylene through a coupling reaction with acetylene. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alkenes or alkanes .
科学研究应用
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is used in several scientific research applications:
作用机制
The mechanism of action of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
相似化合物的比较
- 1-chloro-4-ethynylbenzene
- 1-bromo-2-ethynylbenzene
- 3-chloro-1-ethynylbenzene
- 4-ethynyl-α,α,α-trifluorotoluene
Comparison: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both chlorine and ethynyl groups. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the position of the chlorine atom can significantly influence the compound’s reactivity in substitution reactions .
属性
CAS 编号 |
5293-77-6 |
|---|---|
分子式 |
C14H8Cl2 |
分子量 |
247.1 g/mol |
IUPAC 名称 |
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
InChI 键 |
IWKTVIPYPZOUDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)



![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)





![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)

![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
